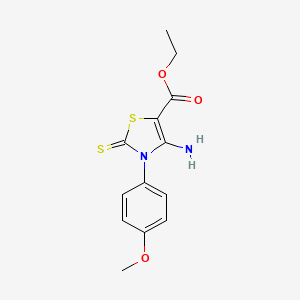

Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-amino-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle est un composé organique synthétique appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois du soufre et de l’azote dans leur structure cyclique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-amino-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 2-bromo-3-(4-méthoxyphényl)propanoate d’éthyle avec de la thiourée en présence d’une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant comme l’éthanol à des températures élevées pour faciliter la formation du cycle thiazole.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-amino-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : L’atome de soufre dans le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le groupe nitro peut être réduit en un groupe amino en utilisant des agents réducteurs tels que le dihydrogène en présence d’un catalyseur.

Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.

Réduction : Des catalyseurs tels que le palladium sur carbone (Pd/C) sont utilisés dans les réactions d’hydrogénation.

Substitution : Des nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de thiazole substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 4-amino-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est étudié pour son potentiel en tant qu’agent antimicrobien, antifongique et anticancéreux.

Synthèse organique : Il sert de bloc de construction pour la synthèse de molécules plus complexes.

Science des matériaux : Il est exploré pour son potentiel d’utilisation dans le développement de nouveaux matériaux aux propriétés électroniques et optiques uniques.

Applications De Recherche Scientifique

Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mécanisme D'action

Le mécanisme d’action du 4-amino-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicinales, il peut inhiber l’activité de certaines enzymes ou protéines, conduisant à la perturbation des processus cellulaires vitaux dans les agents pathogènes ou les cellules cancéreuses. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l’application spécifique et du système biologique étudié.

Comparaison Avec Des Composés Similaires

Composés similaires

- 4-Amino-3-(4-hydroxyphényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle

- 4-Amino-3-(4-chlorophényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle

- 4-Amino-3-(4-nitrophényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle

Unicité

Le 4-amino-3-(4-méthoxyphényl)-2-sulfanylidène-1,3-thiazole-5-carboxylate d’éthyle est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité chimique et son activité biologique. Le groupe méthoxy peut améliorer la lipophilie du composé, améliorant potentiellement sa capacité à pénétrer les membranes cellulaires et à interagir avec les cibles intracellulaires.

Activité Biologique

Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a compound characterized by its thiazole ring structure, which is associated with a variety of biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄N₂O₃S₂

- Molecular Weight : 310.39 g/mol

- CAS Number : 312922-29-5

The compound features a thiazole ring, which is known for its pharmacological significance. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and biological activity.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, such as inhibition of cell proliferation and modulation of apoptotic pathways.

Table 1: Anticancer Activity Data of Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (skin cancer) | < 2.0 | Apoptosis induction via Bcl-2 modulation |

| Compound X | Jurkat (leukemia) | 1.98 ± 1.22 | Inhibition of cell cycle progression |

The anticancer efficacy of this compound was shown to be comparable to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been documented in several studies. This compound has shown potential in reducing inflammatory markers in vitro.

Case Study: Inhibition of Nitric Oxide Production

In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced nitric oxide production in macrophages, indicating its anti-inflammatory potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for anticancer and antimicrobial activity.

- Methoxy Group : Enhances lipophilicity and bioavailability.

- Amino Group : Contributes to the interaction with biological targets.

Propriétés

Numéro CAS |

443319-90-2 |

|---|---|

Formule moléculaire |

C13H14N2O3S2 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3 |

Clé InChI |

ZDHSODVAAWIGSA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)N |

Solubilité |

2 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.